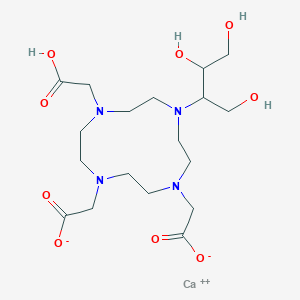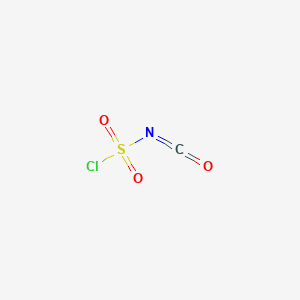
N-Cyclohexylhydrazinecarbothioamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Cyclohexylhydrazinecarbothioamide and its derivatives involves specific reactions and methods. For instance, the synthesis of related hydrazinecarbothioamide compounds typically involves the reaction of hydrazine derivatives with isothiocyanates or carbonyl compounds under controlled conditions to ensure the formation of the desired thioamide functionalities (Darehkordi, Abarqouei, & Rahmani, 2017).
Molecular Structure Analysis
The molecular structure of N-Cyclohexylhydrazinecarbothioamide derivatives has been analyzed through various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the bond lengths, angles, and overall conformation of the molecules, providing insights into their chemical behavior and interactions (Al-Wahaibi et al., 2022).
Chemical Reactions and Properties
N-Cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including cyclocondensation, cyclization-oxidation, and interactions with different chemical agents. These reactions lead to the formation of a variety of heterocyclic compounds, such as 1,3,4-thiadiazoles, pyrazoles, and 1,2,4-triazoles, showcasing the compound's versatility in organic synthesis (Ju & Varma, 2006).
Physical Properties Analysis
The physical properties of N-Cyclohexylhydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined through experimental studies, including solubility tests, differential scanning calorimetry (DSC), and crystallographic analysis (Arafath, Adam, & Razali, 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of N-Cyclohexylhydrazinecarbothioamide derivatives. Studies on their interactions with enzymes, DNA, and proteins provide valuable information on their biological activities and potential as therapeutic agents (Wani et al., 2023).
Applications De Recherche Scientifique
Construction of Carbo- and Heterocyclic Frameworks
- Scientific Field: Organic Chemistry
- Application Summary: NHCs have been used in the construction of carbo- and heterocyclic frameworks with potential biological activity . These cyclic organic frameworks are widely distributed motifs in numerous biologically active molecules, including natural products and pharmaceutical molecules .
- Methods of Application: NHCs have been used as organocatalysts for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . They have been synthesized using cycloaddition reaction .
- Results or Outcomes: Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs .
Antifungal Properties
- Scientific Field: Medicinal Chemistry
- Application Summary: The presence of the p-aryl/cyclohexyl ring in the N - (4-aryl/cyclohexyl)-2- (pyridine-4-yl carbonyl) hydrazine carbothioamide derivative (2C) is reported to enhance the antifungal properties when compared to those of itraconazole .
- Methods of Application: This study explored 2C interactions with Bovine Serum Albumin (BSA) using spectroscopic methods such as fluorescence and UV-visible spectroscopy . A molecular docking study was carried out to understand how BSA interacts with binding pockets .
- Results or Outcomes: The fluorescence of BSA was quenched by 2C via a static quenching mechanism . Thermodynamic parameters indicated hydrogen and van der Waals forces responsible for the BSA–2C complex formation with binding constants ranging between 2.91 × 10 5 and 1.29 × 10 5, which suggest a strong binding interaction .
Synthesis and Derivatization of NHC Metal Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: NHCs have been used in the synthesis and derivatization of metal complexes . These complexes have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
- Methods of Application: The synthesis of NHC metal complexes typically involves the reaction of a metal precursor with an NHC ligand . The resulting complexes can be further derivatized through reactions with various organic or inorganic reagents .
- Results or Outcomes: The synthesis and derivatization of NHC metal complexes have led to a wide range of structurally diverse complexes with various properties and potential applications .
Construction of Bioactive Cyclic Skeletons
- Scientific Field: Organic Chemistry
- Application Summary: NHCs have been used for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules . In particular, various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction .
- Methods of Application: NHCs have established themselves as a masterful and promising type of organocatalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
- Results or Outcomes: Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs .
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-3-cyclohexylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUHPMMNLURRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175423 | |
| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Cyclohexylhydrazinecarbothioamide | |
CAS RN |
21198-18-5 | |
| Record name | 4-Cyclohexylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21198-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexylthiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21198-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21198-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXYLTHIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)











![(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)